Benzyl phenyl sulfide
Overview
Description
Benzyl phenyl sulfide: is an organic compound with the molecular formula C₁₃H₁₂S . It is a sulfide derivative where a benzyl group is bonded to a phenyl group through a sulfur atom. This compound is known for its applications in organic synthesis and its potential biological activities.
Mechanism of Action
Target of Action
Benzyl phenyl sulfide is primarily targeted against methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a major threat to human health due to its resistance to almost all classes of antibiotics .
Mode of Action
The mode of action of this compound involves the destruction of the bacterial cell membrane . This compound interacts with the bacterial cell membrane, leading to its disruption and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity results in the destruction of the bacterial cell membrane . This disruption likely affects various biochemical pathways within the bacteria, leading to their death.
Pharmacokinetics
The compound’s effectiveness against mrsa suggests that it has sufficient bioavailability to reach its target and exert its antibacterial effects .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the bacterial cell membrane, the compound prevents the bacteria from carrying out essential functions, leading to their death .
Biochemical Analysis
Biochemical Properties
Benzyl phenyl sulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial cell membranes, leading to their disruption and subsequent bacterial cell death . Additionally, this compound has been reported to inhibit the growth of other microorganisms, making it a potential candidate for developing new antimicrobial agents.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, this compound has been shown to exhibit selective toxicity, meaning it can target bacterial cells without causing significant harm to mammalian cells This selective toxicity is crucial for developing safe and effective antimicrobial agents
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial cell membranes. The compound binds to the lipid bilayer, causing membrane disruption and leakage of cellular contents . This interaction leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death. Additionally, this compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its antibacterial activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without causing significant toxicity to the host organism. At higher doses, this compound may cause adverse effects, including toxicity and damage to mammalian cells . Determining the optimal dosage is crucial for developing safe and effective antimicrobial therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Benzyl phenyl sulfide can be synthesized via the nucleophilic substitution reaction of benzyl halides with thiophenol.
Solvent-Free Conditions: Another method involves the reaction of benzyl halides with thiophenol under solvent-free conditions, which is considered a green chemistry approach.
Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution method due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form thiols or other sulfur-containing derivatives.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiophenol, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Benzyl phenyl sulfoxide, benzyl phenyl sulfone.
Reduction: Thiols, other sulfur-containing derivatives.
Substitution: Various substituted benzyl phenyl sulfides.
Scientific Research Applications
Chemistry: Benzyl phenyl sulfide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce sulfoxides, sulfones, and other derivatives .
Biology and Medicine: Research has shown that this compound and its derivatives possess antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been studied for their potential use as antibacterial agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Diphenyl sulfide: Similar to benzyl phenyl sulfide but with two phenyl groups bonded to sulfur.
Methyl phenyl sulfide: Contains a methyl group instead of a benzyl group bonded to sulfur.
Thioanisole: A simpler sulfide with a phenyl group bonded to a sulfur atom.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCJXXOBRCATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232172 | |
Record name | Benzyl phenyl sulphide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |
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Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |
Record name | Benzyl phenyl sulfide | |
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CAS No. |
831-91-4 | |
Record name | Benzyl phenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl phenyl sulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831914 | |
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Record name | BENZYL PHENYL SULFIDE | |
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Record name | Benzyl phenyl sulphide | |
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Record name | Benzyl phenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.466 | |
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Record name | BENZYL PHENYL SULFIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJY63Q9D8T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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